molecular formula C10H8ClN3O2 B2408202 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole CAS No. 73225-14-6

5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B2408202
CAS No.: 73225-14-6
M. Wt: 237.64
InChI Key: YWHZVVJSMFUHIR-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 3rd position, and a 4-nitrophenyl group attached to the nitrogen atom of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Scientific Research Applications

5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.

    Industry: Used in the development of agrochemicals and pesticides due to its biological activity.

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For example, a novel series of quinolone-based heterocyclic derivatives including thiadiazine, thiadiazoles, and triazole were synthesized and their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria were evaluated .

Future Directions

The future directions in the research of similar compounds involve the synthesis of new derivatives and the evaluation of their biological activities. For example, a series of ten 1,5-disubstituted-1H-tetrazoles were synthesized via Ugi-azide isocyanide-based multicomponent reactions (IMCR) using ultrasound irradiation (USI) as an alternative energy source . These compounds can be used as synthetic platforms for subsequent post-transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with 3-chloro-2-butanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3-methyl-1-phenyl-1H-pyrazole: Lacks the nitro group, which may result in different biological activities.

    3-methyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the chlorine atom, which can affect its reactivity and biological properties.

    5-chloro-1-(4-nitrophenyl)-1H-pyrazole: Lacks the methyl group, which can influence its chemical stability and solubility.

Uniqueness

The presence of both the chlorine and nitro groups in 5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole makes it unique compared to other pyrazole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-chloro-3-methyl-1-(4-nitrophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-7-6-10(11)13(12-7)8-2-4-9(5-3-8)14(15)16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHZVVJSMFUHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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